molecular formula C20H16ClN3O2S2 B2681698 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895008-35-2

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2681698
CAS RN: 895008-35-2
M. Wt: 429.94
InChI Key: MBSMKVZUVSEKIU-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.94. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Pharmacological Activities : Research efforts have been directed towards the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, compounds with structural motifs similar to the queried chemical have been synthesized for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibition and analgesic activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : The design and synthesis of pyridine derivatives have been explored for their antimicrobial efficacy. Studies on compounds sharing a thiazole core have indicated modest activity against various bacterial and fungal strains, highlighting the potential for such structures in developing new antimicrobial agents (Patel et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Thiazole-based pyridine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The studies reveal that these compounds act as both anodic and cathodic inhibitors, with their efficiency being directly related to concentration. Such inhibitors play a crucial role in protecting industrial metals from corrosion, thereby extending their life and reducing maintenance costs (Chaitra et al., 2016).

Anticancer Research

  • Anticancer Activities : Compounds bearing structural similarities to the queried molecule have been synthesized and evaluated for their anticancer properties. Research in this area aims to develop novel therapeutics by exploring the cytotoxic effects of such compounds against various cancer cell lines, contributing to the discovery of new anticancer drugs (Atta & Abdel‐Latif, 2021).

Fluorescence and Chemical Sensing

  • Fluorescence Properties and Chemical Sensing : The development of compounds with specific structural features for use in fluorescence studies and potential applications in sensing technologies. Such research focuses on the synthesis of complexes that exhibit unique fluorescence quenching properties, which can be leveraged in developing sensors and imaging agents (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-2-26-14-6-3-7-15-18(14)23-20(28-15)24(12-13-5-4-10-22-11-13)19(25)16-8-9-17(21)27-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSMKVZUVSEKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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